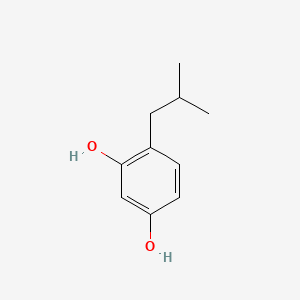

4-Isobutylresorcinol

CAS No.: 18979-62-9

Cat. No.: VC2523129

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18979-62-9 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-(2-methylpropyl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 |

| Standard InChI Key | IFVWLEMMYISKHW-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=C(C=C(C=C1)O)O |

| Canonical SMILES | CC(C)CC1=C(C=C(C=C1)O)O |

Introduction

Chemical Properties and Structure

4-Isobutylresorcinol features a 1,3-dihydroxybenzene (resorcinol) core with an isobutyl group at the 4-position. The branched nature of the isobutyl group distinguishes it from other alkyl-substituted resorcinols and contributes to its specific properties and applications.

Table 1: Chemical Properties of 4-Isobutylresorcinol

| Property | Description |

|---|---|

| Chemical Name | 4-Isobutylresorcinol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Structure | 4-(2-methylpropyl)benzene-1,3-diol |

| Molecular Weight | 166.22 g/mol |

| Appearance | Not specifically described in available literature |

| Isomers | Structural isomer of 4-n-butylresorcinol (which has a straight-chain butyl group) |

| Functional Groups | Two hydroxyl groups (positions 1,3) and an isobutyl group (position 4) |

The presence of two hydroxyl groups in the resorcinol moiety makes 4-isobutylresorcinol capable of forming salts, which are also used in skincare preparations . The compound's molecular structure affords it particular efficacy in dermatological applications, as evidenced by its inclusion in numerous patented formulations.

Biological Activities and Mechanisms of Action

4-Isobutylresorcinol exhibits several biological activities that make it valuable for skincare applications. Based on its structural similarities to other alkylresorcinols and its use in cosmetic preparations, it likely possesses the following properties:

Table 2: Biological Activities of 4-Isobutylresorcinol

| Activity | Mechanism | Application Relevance |

|---|---|---|

| Tyrosinase Inhibition | Likely inhibits the activity of tyrosinase enzyme | Skin lightening, reduction of hyperpigmentation |

| Antioxidant Properties | May scavenge free radicals due to phenolic structure | Protection against oxidative stress |

| Anti-inflammatory | Potential modulation of inflammatory pathways | Soothing effects in skincare |

The primary mechanism of 4-isobutylresorcinol in skincare appears to be related to its ability to inhibit tyrosinase, an enzyme critical in melanin production. By interfering with this pathway, the compound can potentially reduce hyperpigmentation and promote a more even skin tone .

Applications in Skincare and Cosmetics

The most significant application of 4-isobutylresorcinol is in the skincare and cosmetic industry. Multiple patents and formulations highlight its importance in this field.

Formulation Examples

4-Isobutylresorcinol is typically incorporated into skincare products at concentrations ranging from 0.01% to 5% by mass . It is frequently formulated alongside complementary ingredients that enhance its efficacy or stability.

Table 3: Common Formulation Parameters for 4-Isobutylresorcinol

Synergistic Ingredients

Patent literature consistently mentions the combination of 4-isobutylresorcinol with vitamin C derivatives, particularly L-ascorbic acid and its derivatives . This pairing suggests a synergistic effect, potentially enhancing the skin-lightening efficacy while providing additional antioxidant benefits. The combination is described in patents as providing improved stability compared to either ingredient alone .

Stability and Formulation Considerations

One of the key challenges in utilizing 4-isobutylresorcinol effectively is ensuring its stability in cosmetic formulations. Patents from Shiseido Company highlight specific approaches to improving the stability of preparations containing this compound .

A significant innovation described in patent literature is the combination of 4-isobutylresorcinol with:

-

L-ascorbic acid or its salts

-

3-O-alkyl-L-ascorbic acid derivatives

These combinations reportedly provide excellent temperature stability (especially high-temperature stability) and photostability . According to patent claims, these combinations overcome challenges related to degradation during storage or exposure to environmental factors.

Comparative Analysis with Related Compounds

While 4-isobutylresorcinol shares structural similarities with other alkylresorcinols, its specific properties make it unique among this class of compounds.

Table 4: Comparison of 4-Isobutylresorcinol with Related Compounds

The branched structure of the isobutyl group in 4-isobutylresorcinol likely contributes to its specific physicochemical properties, potentially affecting its solubility, stability, and biological activity compared to straight-chain variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume